molecular formula C8H18N2O B13204651 6-Amino-4-ethylhexanamide

6-Amino-4-ethylhexanamide

Cat. No.: B13204651
M. Wt: 158.24 g/mol
InChI Key: KWWKPTHAQODGSV-UHFFFAOYSA-N
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Description

6-Amino-4-ethylhexanamide is an organic compound with the molecular formula C8H18N2O It is a derivative of hexanamide, featuring an amino group at the 6th position and an ethyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-ethylhexanamide typically involves the following steps:

    Starting Materials: The synthesis begins with hexanoic acid, which is converted to hexanoyl chloride using thionyl chloride.

    Amidation: The hexanoyl chloride is then reacted with ethylamine to form 4-ethylhexanamide.

    Amination: Finally, the 4-ethylhexanamide undergoes amination using ammonia or an amine source to introduce the amino group at the 6th position, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.

    Optimized Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-ethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

6-Amino-4-ethylhexanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-4-ethylhexanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanamide: Lacks the ethyl group at the 4th position.

    4-Ethylhexanamide: Lacks the amino group at the 6th position.

    Hexanamide: Lacks both the amino and ethyl groups.

Uniqueness

6-Amino-4-ethylhexanamide is unique due to the presence of both the amino group at the 6th position and the ethyl group at the 4th position, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

6-amino-4-ethylhexanamide

InChI

InChI=1S/C8H18N2O/c1-2-7(5-6-9)3-4-8(10)11/h7H,2-6,9H2,1H3,(H2,10,11)

InChI Key

KWWKPTHAQODGSV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)N)CCN

Origin of Product

United States

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